N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide
CAS No.: 1235132-83-8
Cat. No.: VC4781958
Molecular Formula: C28H28N2O4
Molecular Weight: 456.542
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1235132-83-8 |
|---|---|
| Molecular Formula | C28H28N2O4 |
| Molecular Weight | 456.542 |
| IUPAC Name | N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]-9H-xanthene-9-carboxamide |
| Standard InChI | InChI=1S/C28H28N2O4/c31-26(19-33-21-8-2-1-3-9-21)30-16-14-20(15-17-30)18-29-28(32)27-22-10-4-6-12-24(22)34-25-13-7-5-11-23(25)27/h1-13,20,27H,14-19H2,(H,29,32) |
| Standard InChI Key | JSEIMHDGTBPSHV-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)COC5=CC=CC=C5 |
Introduction
Structural Features and Chemical Identity
Molecular Architecture
The compound’s structure integrates three key components:
-
Xanthene core: A tricyclic aromatic system comprising two benzene rings fused via a pyran-like oxygen bridge, providing rigidity and planar geometry conducive to intermolecular interactions.
-
Piperidine moiety: A six-membered nitrogen-containing ring attached to the xanthene core via a methylene bridge, introducing conformational flexibility and basicity .
-
Phenoxyacetyl group: A phenoxy ether linked to an acetylated amine on the piperidine ring, enhancing solubility and modulating electronic properties.
The molecular formula C28H28N2O4 (molecular weight: 456.542 g/mol) reflects its complexity, with the IUPAC name N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]-9H-xanthene-9-carboxamide .
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 1235132-83-8 |
| Molecular Formula | C28H28N2O4 |
| Molecular Weight | 456.542 g/mol |
| SMILES | C1CN(CCC1CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)COC5=CC=CC=C5 |
| InChIKey | JSEIMHDGTBPSHV-UHFFFAOYSA-N |
Spectroscopic and Computational Characterization
The Standard InChI (InChI=1S/C28H28N2O4/c31-26(19-33-21-8-2-1-3-9-21)30-16-14-20(15-17-30)18-29-28(32)27-22-10-4-6-12-24(22)34-25-13-7-5-11-23(25)27/h1-13,20,27H,14-19H2,(H,29,32)) provides a hierarchical representation of connectivity, while the InChIKey ensures unique identification in databases . Computational models predict a logP value indicative of moderate lipophilicity, balancing membrane permeability and aqueous solubility.
Synthesis and Optimization
Synthetic Pathway
The synthesis involves three sequential stages:
-
Piperidine ring formation: Cyclization of 4-aminopiperidine precursors under acidic conditions.
-
Phenoxyacetyl group introduction: Acylation of the piperidine nitrogen using phenoxyacetyl chloride in the presence of a base such as triethylamine.
-
Coupling with xanthene-9-carboxylic acid: Activation of the carboxylic acid (e.g., via EDCI/HOBt) and reaction with the piperidine-methylamine intermediate .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | H2SO4, 100°C, 12h | 65% |
| 2 | Phenoxyacetyl chloride, Et3N, DCM, 0°C→RT | 78% |
| 3 | EDCI, HOBt, DMF, 24h | 82% |
Purification and Analytical Validation
Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields >95% purity, as confirmed by HPLC (C18 column, acetonitrile/water mobile phase). Mass spectrometry ([M+H]+ = 457.3) and 1H/13C NMR align with theoretical predictions .
Mechanism of Action
Target Engagement
Molecular docking suggests high-affinity binding (ΔG = -9.8 kcal/mol) to the ATP-binding pocket of PI3Kδ, a kinase implicated in oncogenic signaling. Competitive ATPase assays confirm inhibition (Ki = 0.84 μM), aligning with kinase selectivity profiling data .
Downstream Signaling Modulation
Treatment reduces phosphorylation of Akt (Ser473) and mTOR (Ser2448), disrupting survival pathways in cancer cells.
Pharmacokinetics and Toxicology
Absorption and Distribution
-
Bioavailability: 58% in rat models following oral administration.
-
Cmax: 1.4 μg/mL at 2h (10 mg/kg dose).
-
Plasma protein binding: 92%, indicating prolonged circulation .
Metabolism and Excretion
Hepatic CYP3A4-mediated oxidation generates two primary metabolites:
-
N-desmethyl derivative (M1, 22% of dose)
-
Phenoxyacetic acid (M2, 14% of dose)
Renal excretion accounts for 65% of elimination within 24h.
Toxicity Profile
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume